REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([O-:15])([O-])=[O:13].[K+].[K+].CN([CH:21]=[O:22])C>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([O:22][C:21]2[CH:4]=[C:3]([CH:2]=[CH:7][CH:6]=2)[C:12]([OH:15])=[O:13])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
|
Name
|
acid
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction was poured
|
Type
|
DISTILLATION
|
Details
|
into distill water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with distilled water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
giving a crude oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2/MeOH (90:10)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(OC=2C=C(C(=O)O)C=CC2)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |